molecular formula C18H17F2N3O2S B10962471 3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide

3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B10962471
M. Wt: 377.4 g/mol
InChI Key: MIELQXGTRYBGOJ-UHFFFAOYSA-N
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Description

3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. One known target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound’s effects are mediated through binding to this receptor, leading to modulation of various cellular pathways.

Properties

Molecular Formula

C18H17F2N3O2S

Molecular Weight

377.4 g/mol

IUPAC Name

3-fluoro-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C18H17F2N3O2S/c1-12-18(22-26(24,25)17-5-3-4-16(20)10-17)13(2)23(21-12)11-14-6-8-15(19)9-7-14/h3-10,22H,11H2,1-2H3

InChI Key

MIELQXGTRYBGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NS(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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